molecular formula C13H8BrN3OS B1620962 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one CAS No. 89374-60-7

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one

Cat. No.: B1620962
CAS No.: 89374-60-7
M. Wt: 334.19 g/mol
InChI Key: NAONAOVYCQTYGN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a bromophenyl group and a thioxo group attached to a tetrahydropyrido[2,3-d]pyrimidin-4-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives have been linked to various biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities are often linked to their interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Related pyrazoline derivatives have been shown to affect cellular components negatively under oxidative stress . They have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .

Molecular Mechanism

Related pyrazoline derivatives have been shown to affect the activity of acetylcholinesterase (AChE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AChE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Temporal Effects in Laboratory Settings

Related pyrazoline derivatives have been shown to affect the swimming performance, lipid peroxidation (MDA), and acetylcholinesterase (AChE) activity in the brain of rainbow trout .

Dosage Effects in Animal Models

Related hydrazine-coupled pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities in Plasmodium berghei infected mice .

Metabolic Pathways

Related pyrazoline derivatives have been linked to the overexpression of reactive oxygen species (ROS) and free radicals, which can lead to cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with thiourea and a suitable β-ketoester in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding tetrahydropyrido[2,3-d]pyrimidin-4-one derivative.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioxo derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another heterocyclic compound with a bromophenyl group, but with a different core structure.

    2-Thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one: Lacks the bromophenyl group, offering different reactivity and biological activity.

Uniqueness: 1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one is unique due to the combination of the bromophenyl and thioxo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-bromophenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-8-3-5-9(6-4-8)17-11-10(2-1-7-15-11)12(18)16-13(17)19/h1-7H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAONAOVYCQTYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=S)NC2=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379236
Record name 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89374-60-7
Record name 1-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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